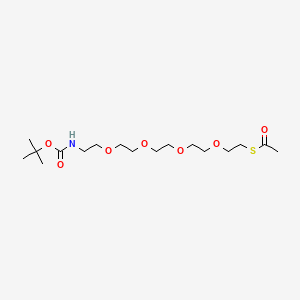

S-acetyl-PEG4-NHBoc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

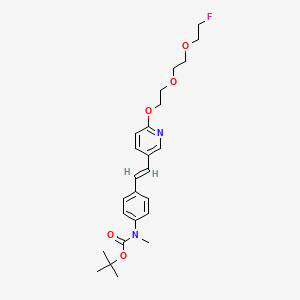

S-acétyl-PEG4-NHBoc est un lieur à base de polyéthylène glycol (PEG) utilisé dans la synthèse de chimères ciblant la protéolyse (PROTAC). Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui induisent la dégradation des protéines cibles en exploitant le système ubiquitine-protéasome. Ce composé est particulièrement précieux dans le domaine de la chimie médicinale pour son rôle dans la facilitation de la dégradation sélective des protéines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de S-acétyl-PEG4-NHBoc implique plusieurs étapes, commençant par la préparation du lieur PEG4. Le lieur PEG4 est ensuite fonctionnalisé avec un groupe acétyle et un groupe amine protégé par Boc. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane (DCM) et de réactifs comme le N,N'-diisopropylcarbodiimide (DIC) et la 4-diméthylaminopyridine (DMAP) pour faciliter les réactions de couplage .

Méthodes de production industrielle

La production industrielle de S-acétyl-PEG4-NHBoc suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie sur colonne et la recristallisation, pour garantir une pureté et un rendement élevés. La production est effectuée dans des conditions contrôlées pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

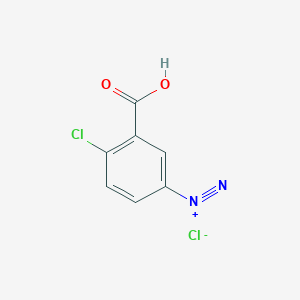

S-acétyl-PEG4-NHBoc subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Le groupe acétyle peut être remplacé par d'autres groupes fonctionnels, et l'amine protégée par Boc peut être déprotégée en conditions acides pour produire l'amine libre .

Réactifs et conditions courants

Réactions de substitution: Des réactifs tels que l'hydrure de sodium (NaH) et les halogénoalcanes sont couramment utilisés.

Réactions de déprotection: L'acide trifluoroacétique (TFA) est généralement utilisé pour éliminer le groupe protecteur Boc.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers lieurs PEG fonctionnalisés qui peuvent être utilisés ultérieurement dans la synthèse de PROTAC et d'autres molécules bioactives .

Applications de recherche scientifique

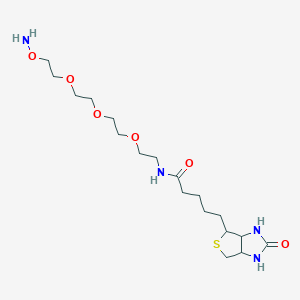

S-acétyl-PEG4-NHBoc est largement utilisé dans la recherche scientifique, en particulier dans le développement de PROTAC. Ces composés se sont montrés prometteurs dans le traitement de diverses maladies, notamment le cancer, les maladies neurodégénératives et les maladies infectieuses. Le lieur PEG4 améliore la solubilité et la biodisponibilité des PROTAC, les rendant plus efficaces pour cibler les protéines intracellulaires .

Mécanisme d'action

Le mécanisme d'action de S-acétyl-PEG4-NHBoc implique son rôle de lieur dans les PROTAC. Les PROTAC se composent de deux ligands connectés par un lieur: un ligand se lie à la protéine cible et l'autre se lie à une ligase E3 ubiquitine. Le PROTAC rapproche la protéine cible et la ligase E3, ce qui conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome .

Applications De Recherche Scientifique

S-acetyl-PEG4-NHBoc is widely used in scientific research, particularly in the development of PROTACs. These compounds have shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The PEG4 linker enhances the solubility and bioavailability of PROTACs, making them more effective in targeting intracellular proteins .

Mécanisme D'action

The mechanism of action of S-acetyl-PEG4-NHBoc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Composés similaires

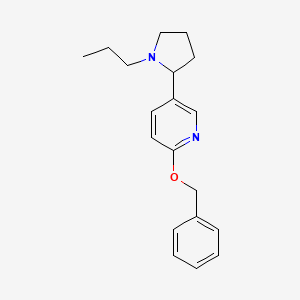

- S-acétyl-PEG2-NHBoc

- S-acétyl-PEG6-NHBoc

- S-acétyl-PEG8-NHBoc

Unicité

Comparé à ses analogues, S-acétyl-PEG4-NHBoc offre une longueur équilibrée du lieur PEG, offrant une solubilité et une flexibilité optimales pour la synthèse de PROTAC. Le lieur PEG4 est suffisamment long pour assurer un espacement adéquat entre les ligands mais pas trop long pour provoquer une gêne stérique .

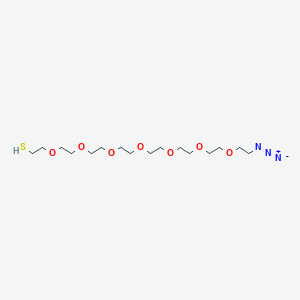

Propriétés

Formule moléculaire |

C17H33NO7S |

|---|---|

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

S-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C17H33NO7S/c1-15(19)26-14-13-24-12-11-23-10-9-22-8-7-21-6-5-18-16(20)25-17(2,3)4/h5-14H2,1-4H3,(H,18,20) |

Clé InChI |

ICWKORBMGMWYBU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)SCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)

![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)

![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)